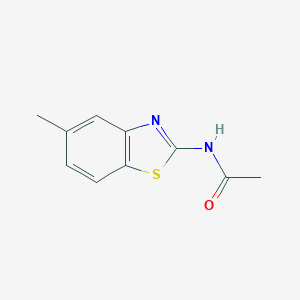
N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine, also known as MTZM, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiazole-containing compounds and has shown promising results in various studies.
Wirkmechanismus
N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine exerts its biological effects through the inhibition of calcium signaling pathways. It has been shown to inhibit the activity of the calcium-dependent protein kinase C and the calcium/calmodulin-dependent protein kinase II. N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine also inhibits the activity of the mitochondrial calcium uniporter, which regulates the uptake of calcium ions into the mitochondria.
Biochemical and Physiological Effects:
N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various inflammatory diseases. N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine has been shown to inhibit the replication of various viruses, including HIV, by interfering with the viral entry and replication process.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine in lab experiments is its high selectivity and specificity towards calcium signaling pathways. This allows researchers to study the role of calcium signaling in various biological processes with high precision. However, one of the limitations of using N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the use of N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine in scientific research. One potential application is in the development of novel anti-inflammatory and anti-cancer drugs. N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine has shown promising results in preclinical studies and could be further developed into a therapeutic agent. Another potential application is in the study of mitochondrial dysfunction, which has been implicated in various diseases, including neurodegenerative disorders. N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine could be used to study the role of calcium signaling in mitochondrial function and dysfunction. Finally, N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine could be used in the development of novel antiviral therapies, particularly for emerging viral infections such as COVID-19.
Conclusion:
In conclusion, N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine is a promising chemical compound that has shown significant potential in various scientific research applications. Its high selectivity towards calcium signaling pathways makes it a valuable tool for studying various biological processes. While there are limitations to its use in lab experiments, the future directions for its application are promising, and further research is needed to fully understand its potential in the development of novel therapeutic agents.
Synthesemethoden
N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine can be synthesized through a multi-step process starting with the reaction of 2-aminoethanethiol with 4-methylthiazole-5-carbaldehyde. The resulting intermediate is then reacted with ethylenediamine to produce N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine. The purity of the compound can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine has been extensively used in scientific research as a tool to study various biological processes. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine has been used to study the role of calcium signaling in cell proliferation and apoptosis. It has also been used to investigate the effect of oxidative stress on cell viability.
Eigenschaften
CAS-Nummer |
105954-28-7 |
|---|---|
Molekularformel |
C6H11N3S |
Molekulargewicht |
157.24 g/mol |
IUPAC-Name |
N'-(1,3-thiazol-4-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H11N3S/c7-1-2-8-3-6-4-10-5-9-6/h4-5,8H,1-3,7H2 |
InChI-Schlüssel |
GHFIKIVCSUIJQF-UHFFFAOYSA-N |
SMILES |
C1=C(N=CS1)CNCCN |
Kanonische SMILES |
C1=C(N=CS1)CNCCN |
Synonyme |
1,2-Ethanediamine, N-(4-thiazolylmethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



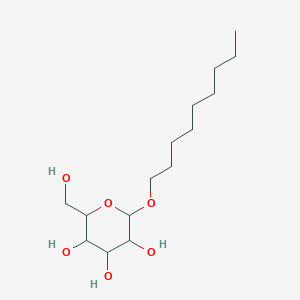




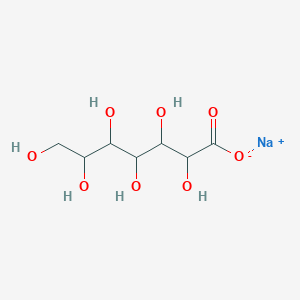

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)

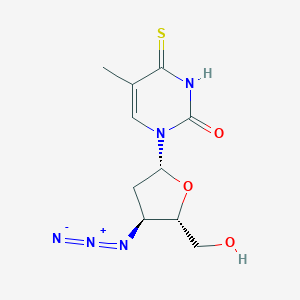
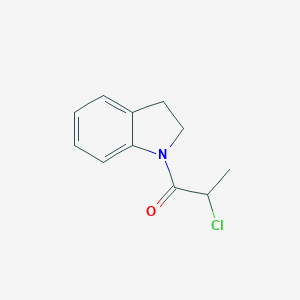
![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)
